bacopaside II
Overview
Description
Mechanism of Action
Target of Action
Bacopaside II, an extract from the medicinal herb Bacopa monnieri, primarily targets the Aquaporin-1 (AQP1) water channel . AQP1 is a protein that facilitates the transport of water across cell membranes . It is expressed in various cell types and plays a crucial role in cellular processes such as migration .
Mode of Action
This compound interacts with its target by blocking the AQP1 water channel . This blockage impairs the migration of cells that express AQP1 . Furthermore, this compound induces cell cycle arrest and apoptosis , which are processes that halt cell division and lead to programmed cell death, respectively .
Biochemical Pathways
It is known that this compound can inhibit the enzymemonoamine oxidase B , thus preventing the breakdown of certain neurotransmitters . This action could potentially influence various biochemical pathways related to neurotransmission and neuronal health .
Pharmacokinetics
It is known that triterpenoid saponins like this compound can be transformed in vivo to metabolites that exhibit better biological activity and pharmacokinetic characteristics .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in cell viability and proliferation . It causes cell loss at high dose combinations, associated with G2/M arrest and apoptosis . It also significantly reduces cell migration and invasiveness .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound in Bacopa monnieri is low due to various environmental factors and species variations . Biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture can enhance the production of this compound by providing essential media, nutrients, and optimum growth conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bacopaside II is typically isolated from Bacopa monnieri through a series of extraction and purification processes. The plant material is first dried and powdered, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Biotechnological approaches, such as cell and organ cultures, have been explored for the production of bacosides, including this compound. These methods involve the use of cell suspension cultures, shoot cultures, and root cultures to enhance the yield of bacosides. Optimization of culture media, growth regulators, and nutrient elements are crucial for maximizing production .
Chemical Reactions Analysis
Types of Reactions: Bacopaside II undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of different oxidation products.
Glycosylation: Enzymatic glycosylation can attach sugar moieties to this compound, modifying its solubility and bioactivity.
Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can have different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a reference compound in analytical studies and for the synthesis of novel derivatives.
Biology: Investigated for its role in modulating cellular processes such as apoptosis, cell cycle arrest, and autophagy.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, cancer, and inflammatory disorders. .
Comparison with Similar Compounds
Bacopaside II is part of a group of triterpene saponins known as bacosides, which are found in Bacopa monnieri. Similar compounds include:
Bacopaside I: Known for its synergistic effects with this compound in inhibiting cancer cell growth and migration.
Bacoside A3: Another triterpene saponin with neuroprotective and cognitive-enhancing properties.
Bacopasaponin C: Exhibits anti-inflammatory and anticancer activities.
This compound stands out due to its specific inhibition of Aquaporin-1 and its potent anticancer and neuroprotective effects, making it a unique and valuable compound for scientific research and therapeutic applications.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O18/c1-21(2)14-22-18-58-47-19-46(20-59-47)23(38(47)45(22,7)57)8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-44(28,46)6)63-41-37(65-39-34(55)31(52)25(16-49)61-39)36(32(53)26(17-50)62-41)64-40-35(56)33(54)30(51)24(15-48)60-40/h14,22-41,48-57H,8-13,15-20H2,1-7H3/t22-,23-,24-,25+,26-,27+,28-,29+,30-,31+,32-,33+,34-,35-,36+,37-,38+,39+,40+,41+,43+,44-,45+,46+,47-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWPYJOPCULCLQ-UOXCDNDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347350 | |
Record name | Bacopaside II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
929.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382146-66-9 | |
Record name | Bacopaside II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382146669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bacopaside II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BACOPASIDE II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO6L404Y9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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